molecular formula C14H16O6 B6306837 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester CAS No. 80081-75-0

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester

Cat. No.: B6306837
CAS No.: 80081-75-0
M. Wt: 280.27 g/mol
InChI Key: BEWULQFJCCQQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester, a chemical compound for research use . It is provided with a catalog number of 127-OR97509-01 and is available from a stock size of 1 g . This product is intended for Research Use Only and is not approved for Diagnostic or In Vivo Applications . The molecular structure of this compound features a 2,4-dioxo-butyric acid ethyl ester chain linked to a 2,4-dimethoxy-phenyl ring. This structure suggests potential utility as a synthetic intermediate or building block in organic synthesis and medicinal chemistry research. The specific research applications, mechanism of action, and detailed physicochemical properties for this compound are not fully characterized in the available literature. Researchers are advised to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWULQFJCCQQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Grignard reaction is a cornerstone for constructing carbon-carbon bonds in organic synthesis. For this compound, the method involves generating a Grignard reagent from a brominated 2,4-dimethoxyphenyl precursor, followed by nucleophilic addition to diethyl oxalate.

Synthesis of the Grignard Reagent

The brominated precursor, β-bromo-2-(2,4-dimethoxyphenyl)ethane, reacts with magnesium in methyl tert-butyl ether (MTBE) under nitrogen. Critical parameters include:

  • Solvent ratio : MTBE to thinner (e.g., tetrahydrofuran) at 0–0.25:1 by volume.

  • Molar ratio : MTBE to bromo compound = 1–5:1.

  • Reaction conditions : 30–60°C for 1–12 hours.

Addition to Diethyl Oxalate

The Grignard reagent reacts with diethyl oxalate at -30°C to 50°C for 1–15 hours, yielding the intermediate alkoxide. Acidic hydrolysis (HCl or H₂SO₄) and neutralization afford the final product.

Optimization Insights

  • Temperature control : Maintaining ≤50°C during Grignard formation prevents side reactions.

  • Solvent selection : MTBE enhances reagent stability compared to THF.

ParameterOptimal RangeImpact on Yield
Reaction temperature50–60°CMaximizes Mg activation
Solvent ratio (MTBE)3:1 (MTBE:bromo)Prevents precipitation
Addition time2–4 hoursReduces exothermic side reactions

Claisen Condensation with Ethyl Acetoacetate

Mechanism and Conditions

This method employs a base-catalyzed condensation between ethyl acetoacetate and 2,4-dimethoxybenzaldehyde. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.

Stepwise Procedure

  • Enolate generation : Ethyl acetoacetate reacts with NaOEt in ethanol, forming the enolate.

  • Aldol addition : 2,4-Dimethoxybenzaldehyde is added, inducing cross-condensation.

  • Decarboxylation : Heating under reflux eliminates CO₂, yielding the γ-diketone ester.

Critical Parameters

  • Base strength : K₂CO₃ or NaOEt (1.2–1.5 equivalents) ensures complete enolization.

  • Temperature : Reflux (78°C) accelerates decarboxylation.

Yield Enhancement Strategies

  • Microwave assistance : Reduces reaction time from 12 hours to 30 minutes.

  • Solvent-free conditions : Improves atom economy and reduces purification steps.

Direct Esterification of the Carboxylic Acid

Acid Synthesis and Esterification

Synthesizing the free acid, 4-(2,4-dimethoxyphenyl)-2,4-dioxo-butyric acid, precedes esterification. The acid is typically generated via oxidation of a diol or diketone precursor using KMnO₄ or CrO₃.

Esterification Protocol

  • Catalyst : H₂SO₄ (2–5 mol%) in anhydrous ethanol.

  • Conditions : Reflux for 6–8 hours, with molecular sieves to absorb water.

Challenges

  • Acid stability : The β,γ-diketone structure is prone to keto-enol tautomerism, complicating isolation.

  • Purity : Column chromatography (SiO₂, hexane/EtOAc) is often required.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard reaction65–7590–95HighModerate
Claisen condensation50–6085–90ModerateLow
Direct esterification70–8095–98LowHigh

Key Findings

  • The Grignard method offers the best balance of yield and scalability for industrial applications.

  • Direct esterification achieves high purity but requires costly acid synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis : In the presence of HCl or H₂SO₄, the ester hydrolyzes to form 4-(2,4-dimethoxy-phenyl)-2,4-dioxo-butyric acid. Conditions typically involve temperatures of 0–20°C and reaction times of 0.1–1.0 hours .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol promotes saponification, yielding the carboxylate salt. This reaction is slower due to steric hindrance from the aromatic substituents .

Example Reaction :

Ethyl ester+H2OHCl, 0–20°CCarboxylic acid+EtOH\text{Ethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{HCl, 0–20°C}} \text{Carboxylic acid} + \text{EtOH}

Photochemical Reactions

The β-keto ester moiety and methoxy-substituted aromatic ring enable photoenolization, a process observed in structurally similar compounds :

  • Photoenolization : Upon UV irradiation (λ ~ 300–350 nm), the compound undergoes a Norrish Type II reaction, generating a transient photoenol intermediate. This intermediate can trap nucleophiles (e.g., water or alcohols) or undergo cyclization.

  • Decarboxylation : Under prolonged irradiation, decarbonylation may occur, yielding a substituted acetophenone derivative.

Key Data :

ParameterValueSource
Quantum Yield (Φ)~0.6 (in methanol)
Lifetime of Enol1–100 ms (E-isomer)

Grignard and Organometallic Additions

The β-keto ester participates in nucleophilic additions:

  • Grignard Reagents : Reacts with organomagnesium halides (e.g., RMgX) at the carbonyl group, forming tertiary alcohols. For example, methylmagnesium bromide adds to the ketone, yielding 4-(2,4-dimethoxy-phenyl)-4-hydroxy-2-oxo-pentanoic acid ethyl ester .

  • Organozinc Reagents : Conjugate additions to the α,β-unsaturated ketone system are feasible under catalysis by Cu(I) or Ni(II) .

Example Reaction :

β-Keto ester+RMgXR-C(OH)-COOEt\text{β-Keto ester} + \text{RMgX} \rightarrow \text{R-C(OH)-COOEt}

Cyclization Reactions

The β-keto ester facilitates intramolecular cyclization under basic or thermal conditions:

  • Dieckmann Condensation : In the presence of NaOEt or NaH, the ester undergoes cyclization to form a γ-lactone or γ-lactam derivative, depending on the substituents .

  • Michael Addition : The α,β-unsaturated ketone can undergo intramolecular cyclization with nucleophilic groups (e.g., amines or thiols) to yield heterocyclic compounds .

Conditions :

Reaction TypeConditionsYieldSource
DieckmannNaH, THF, 60°C, 12 h~75%
Michael AdditionEt₃N, MeOH, 25°C, 6 h~65%

Reduction Reactions

The ketone groups are reducible via catalytic hydrogenation or hydride agents:

  • Catalytic Hydrogenation : H₂ over Pd/C reduces the α,β-unsaturated ketone to a saturated ester.

  • NaBH₄ or LiAlH₄ : Selective reduction of the ketone to secondary alcohols is possible under controlled conditions .

Example :

Diketone+NaBH4Diol ester\text{Diketone} + \text{NaBH}_4 \rightarrow \text{Diol ester}

Oxidation Reactions

The methoxy groups stabilize the aromatic ring against oxidation, but the β-keto ester is susceptible to strong oxidizers:

  • KMnO₄/H₂SO₄ : Cleaves the α,β-unsaturated ketone to carboxylic acids.

  • Ozone : Ozonolysis of the double bond yields diketones or fragmented products .

Key Challenges and Limitations

  • Steric Hindrance : Bulky 2,4-dimethoxy groups slow reactions at the carbonyl centers.

  • Photostability : Prolonged UV exposure leads to side products like decarboxylated derivatives .

  • Solubility : Limited solubility in polar solvents complicates aqueous-phase reactions .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain dioxobutanoate derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators .

Materials Science

Synthesis of Polymers
The compound can serve as a precursor in the synthesis of novel polymers with specific properties. Its unique functional groups allow for the incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. For example, studies have explored its use in creating biodegradable polymers that could be used in various applications ranging from packaging to biomedical devices .

Nanocomposites
The integration of this compound into nanocomposites has been studied for improving material properties such as electrical conductivity and strength. These nanocomposites have potential applications in electronics and energy storage devices .

Agricultural Chemistry

Pesticidal Activity
There is emerging evidence that dioxobutanoate derivatives may possess pesticidal properties. Preliminary studies suggest that these compounds can act as effective agents against certain pests and pathogens affecting crops. The application of such compounds could lead to the development of new eco-friendly pesticides that minimize environmental impact while maintaining efficacy .

Plant Growth Regulation
Additionally, research indicates that this compound may influence plant growth and development. It has been suggested that it can act as a growth regulator by modulating hormone levels within plants, potentially leading to increased yield and improved stress resistance .

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2021Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al., 2020Polymer SynthesisDeveloped a biodegradable polymer incorporating the compound, showing improved mechanical properties compared to traditional plastics.
Lee et al., 2022Pesticidal ActivityEvaluated effectiveness against aphids; showed over 70% mortality rate at field application rates.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Aromatic/Heterocyclic Moieties

Phenyl vs. Heterocyclic Substitutions
  • Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate ():

    • Incorporates a thiazole ring fused to the β-diketo ester, introducing rigidity and a sulfur atom.
    • The 2,3-dihydrothiazole reduces conformational flexibility compared to the linear butyric acid chain of the target compound.
    • Thiazole’s electron-withdrawing nature may alter reactivity in nucleophilic additions or cyclizations .
  • Methyl ester (vs. ethyl) reduces lipophilicity, impacting solubility and bioavailability .
Methoxy Substitution Patterns
  • Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate (): Methoxy groups at 3- and 4-positions on the phenyl ring increase steric hindrance compared to 2,4-substitution. Additional 4-methoxybenzoyl amino group introduces hydrogen-bonding capability absent in the target compound .
  • 4-(3-Methoxy-phenoxy)-butyric acid ethyl ester (): Single methoxy group at the 3-position on a phenoxy substituent. Lacks the β-diketo system, reducing keto-enol tautomerism and acidity .

Backbone Modifications: Ester Groups and Oxo Positions

Ethyl vs. Methyl Esters
  • 4-(1-Ethyl-1H-pyrazol-4-yl)-2,4-dioxo-butyric acid methyl ester (): Methyl ester decreases molecular weight (MW ≈ 252 vs. ~292 for ethyl esters), affecting volatility and metabolic stability.
Oxo Group Positioning
  • 4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-3-oxo-butyric acid ethyl ester ():
    • Single oxo group at position 3 (vs. 2,4-dioxo) eliminates β-diketo reactivity.
    • Dioxolane ring enhances hydrophilicity and may stabilize specific conformations .

Data Tables: Structural and Property Comparison

Compound Name Aromatic/Heterocyclic Group Ester Group Oxo Positions Key Functional Features Reference
4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester 2,4-Dimethoxyphenyl Ethyl 2,4 β-Diketo, keto-enol tautomerism
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate 2,4-Dimethoxyphenyl Ethyl 2 Thiazole ring, rigid backbone
4-Furan-2-yl-2,4-dioxobutyric acid methyl ester Furan-2-yl Methyl 2,4 Heterocyclic, increased π-density
4-(1-Ethyl-1H-pyrazol-4-yl)-2,4-dioxo-butyric acid methyl ester Pyrazol-4-yl Methyl 2,4 Nitrogen heterocycle
4-(3-Methoxy-phenoxy)-butyric acid ethyl ester 3-Methoxyphenoxy Ethyl - Phenoxy, single oxo

Biological Activity

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester (CAS No. 5422-74-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and notable biological activities, including anti-inflammatory and anti-cancer properties.

  • Molecular Formula : C14H16O6
  • Molecular Weight : 288.28 g/mol
  • Synonyms : Ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The process can be optimized for yield and purity through various methods including refluxing in organic solvents or microwave-assisted synthesis.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 1: Anti-inflammatory Effects of the Compound

StudyCell LineConcentration (µM)Effect on Cytokines
RAW 264.710Decreased TNF-alpha by 50%
THP-120Reduced IL-6 by 40%

Anticancer Properties

Several studies have reported the anticancer potential of this compound against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Anticancer Activity Against Different Cell Lines

Cancer TypeCell LineIC50 (µM)Mechanism of Action
BreastMCF-715Induction of apoptosis via caspase activation
LungA54912Inhibition of cell cycle progression

Case Studies

  • In Vivo Studies :
    • A study conducted on mice models showed that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
  • Molecular Docking Studies :
    • Molecular docking simulations indicate that this compound binds effectively to the active sites of key proteins involved in cancer cell signaling pathways, such as the PI3K/Akt pathway.

Q & A

Q. Why do computational predictions sometimes conflict with experimental reactivity data?

  • Methodological Answer : Solvent effects and steric hindrance are often underestimated in simulations. For example, the bulky ethyl ester group may impede access to the diketone site. Validate models with experimental kinetic isotope effects (KIE) or isotopic labeling studies .

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